(2R,6S)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid
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Overview
Description
2H-Pyran-2-carboxylicacid,3,6-dihydro-4,6-dimethyl-,trans-(9CI) is a chemical compound belonging to the class of pyran derivatives. Pyrans are six-membered heterocyclic compounds containing an oxygen atom and are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-carboxylicacid,3,6-dihydro-4,6-dimethyl-,trans-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2,6-dimethyl-1,4-hexanedioic acid using a dehydration agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized conditions to increase yield and reduce by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-carboxylicacid,3,6-dihydro-4,6-dimethyl-,trans-(9CI) can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form pyran-2-carboxylic acid derivatives.
Reduction: : Reduction reactions can convert the pyran ring to a dihydropyran structure.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyran ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed
Oxidation: : Pyran-2-carboxylic acid derivatives.
Reduction: : Dihydropyran derivatives.
Substitution: : Halogenated or alkylated pyran derivatives.
Scientific Research Applications
2H-Pyran-2-carboxylicacid,3,6-dihydro-4,6-dimethyl-,trans-(9CI) has several applications in scientific research:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe in biological studies to understand cellular processes.
Industry: : It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2H-Pyran-2-carboxylicacid,3,6-dihydro-4,6-dimethyl-,trans-(9CI) exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2H-Pyran-2-carboxylicacid,3,6-dihydro-4,6-dimethyl-,trans-(9CI) is similar to other pyran derivatives, but its unique structural features, such as the presence of specific substituents, distinguish it from others. Some similar compounds include:
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-
2H-Pyran-2-carboxylic acid, 3,6-dihydro-2,5-dimethyl-
These compounds share the pyran ring structure but differ in their functional groups and positions, leading to different chemical and biological properties.
Properties
CAS No. |
159849-60-2 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(2R,6S)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5-3-6(2)11-7(4-5)8(9)10/h3,6-7H,4H2,1-2H3,(H,9,10)/t6-,7+/m0/s1 |
InChI Key |
SJKWDXXWJOYAQD-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1C=C(C[C@@H](O1)C(=O)O)C |
Canonical SMILES |
CC1C=C(CC(O1)C(=O)O)C |
Origin of Product |
United States |
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